3-phenyl-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
3-Phenyl-N-(4-sulfamoylphenyl)propanamide is an organic compound with the molecular formula C15H16N2O3S. It is characterized by the presence of a phenyl group and a sulfamoylphenyl group attached to a propanamide backbone.
Mechanism of Action
“3-phenyl-N-(4-sulfamoylphenyl)propanamide” is a type of organic compound known as a primary carboxylic acid amide . These compounds contain a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .
Primary carboxylic acid amides are found in a wide range of biological systems and can participate in various biochemical reactions. They can act as ligands for proteins and receptors, and they can be involved in the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 3-phenylpropanoyl chloride with 4-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)propanamide
- 3-Phenyl-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}propanamide
- 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide
Uniqueness
3-Phenyl-N-(4-sulfamoylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and sulfamoylphenyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-phenyl-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c16-21(19,20)14-9-7-13(8-10-14)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJZPTYNTDUMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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